N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure-Activity Relationships
A study on the synthesis and structure-activity relationships (SAR) of acetylcholinesterase inhibitors identified compounds with potent anti-AChE activity. These compounds, including derivatives with indanone and isoindoline moieties, demonstrated selective affinity and significant acetylcholine increase in the rat cerebral cortex, suggesting potential applications in neurodegenerative disease research (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).
Anti-bacterial Study
Another research avenue explored the synthesis, spectral analysis, and anti-bacterial study of N-substituted derivatives, highlighting the biological activity of such compounds against Gram-negative and Gram-positive bacteria. This indicates their potential utility in developing new antibacterial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Molecular Interaction with CB1 Cannabinoid Receptor
Research into the molecular interaction of specific antagonists with the CB1 cannabinoid receptor has utilized such compounds to understand receptor-ligand interactions better, offering insights into the development of treatments for conditions modulated by the CB1 receptor (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Investigation of Transporter-Mediated Excretion
The identification of human metabolites of novel inhibitors and investigation into the transporter-mediated renal and hepatic excretion of these metabolites contribute to understanding drug metabolism and designing drugs with favorable excretion profiles (Umehara, Shirai, Iwatsubo, Noguchi, Usui, & Kamimura, 2009).
Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists
The synthesis of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines and their evaluation as α1-adrenoceptor antagonists have implications in developing uro-selective agents with potential therapeutic applications in conditions such as hypertension and benign prostatic hyperplasia (Rak, Canale, Marciniec, Żmudzki, Kotańska, Knutelska, Siwek, Stachowicz, Bednarski, Nowinski, Zygmunt, Zajdel, & Sapa, 2016).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-12-20(25-30-15)24-22(29)21(28)23-14-19(27-9-4-3-5-10-27)16-6-7-18-17(13-16)8-11-26(18)2/h6-7,12-13,19H,3-5,8-11,14H2,1-2H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNNJGICPUNAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.